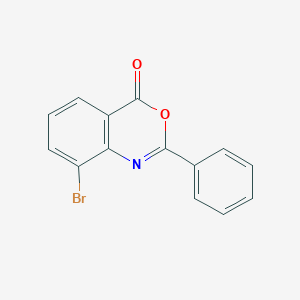

8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

67090-35-1 |

|---|---|

Molecular Formula |

C14H8BrNO2 |

Molecular Weight |

302.12 g/mol |

IUPAC Name |

8-bromo-2-phenyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C14H8BrNO2/c15-11-8-4-7-10-12(11)16-13(18-14(10)17)9-5-2-1-3-6-9/h1-8H |

InChI Key |

GISMEQMQTWUQLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 8 Bromo 2 Phenyl 4h 3,1 Benzoxazin 4 One

Classical Approaches to 4H-3,1-Benzoxazin-4-one Core Construction

The foundational methods for constructing the 4H-3,1-benzoxazin-4-one skeleton predominantly rely on the use of anthranilic acid and its derivatives as key starting materials. iau.ir These classical routes, while established, often involve straightforward condensation and cyclization reactions.

Condensation Reactions of Anthranilic Acids with Aroyl Chlorides

One of the earliest and most direct methods for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of an anthranilic acid with an aroyl chloride. nih.gov This reaction is typically carried out in a pyridine (B92270) solution, where the anthranilic acid reacts with two equivalents of the acid chloride. uomosul.edu.iqrsc.org The proposed mechanism involves the acylation of the amino group by one mole of the acid chloride, while the second mole reacts with the carboxylic acid group to form a mixed anhydride (B1165640). uomosul.edu.iq Subsequent cyclization through the loss of a molecule of the acid yields the final benzoxazinone (B8607429) product. uomosul.edu.iq

For the specific synthesis of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one, this method would employ 3-Bromoanthranilic acid as the starting material, which would be condensed with benzoyl chloride. researchgate.net

Table 1: Key Features of Anthranilic Acid Condensation with Aroyl Chlorides

| Feature | Description |

| Starting Materials | Substituted Anthranilic Acid, Aroyl Chloride |

| Reagents/Solvents | Pyridine |

| Key Intermediate | Mixed Anhydride |

| Product | 2-Aryl-4H-3,1-benzoxazin-4-one |

Acid-Catalyzed Cyclization of Anthranilic Acids with Ortho Esters

A one-pot synthesis for 2-alkyl and 2-aryl-4H-3,1-benzoxazin-4-ones has been developed utilizing the acid-catalyzed reaction of anthranilic acids with orthoesters. mdpi.comnih.govnih.gov This transformation can be conducted under both thermal and microwave-assisted conditions. mdpi.comnih.gov The reaction mechanism is thought to begin with the protonation of the orthoester, followed by the loss of an ethanol (B145695) molecule to form a stabilized carbocation. nih.gov The amino group of the anthranilic acid then attacks this carbocation. nih.gov Further ring closure and the elimination of a second ethanol molecule lead to the formation of the benzoxazinone ring. mdpi.comnih.gov

The success of this reaction can be influenced by the electronic properties of the substituents on the anthranilic acid ring; electron-donating groups tend to favor the formation of the desired 4H-3,1-benzoxazin-4-one, whereas electron-withdrawing groups may favor the formation of a dihydro analog. nih.govnih.gov

N-Acyl Anthranilic Acid Cyclization Routes

The cyclization of N-acyl anthranilic acids is a common and versatile pathway to 2-substituted-4H-3,1-benzoxazin-4-ones. iau.ir This method involves the initial preparation of an N-acyl anthranilic acid intermediate, which is then subjected to cyclodehydration. researchgate.net Various dehydrating agents can be employed to effect this transformation, including acetic anhydride, thionyl chloride, phosphorus oxychloride, and cyanuric chloride. uomosul.edu.iqresearchgate.net

For example, refluxing an N-acyl anthranilic acid with acetic anhydride is a frequently used procedure. uomosul.edu.iq More modern approaches utilize reagents like cyanuric chloride, often in combination with N,N-dimethylformamide, which can facilitate the cyclization under mild conditions, sometimes at room temperature, providing high yields and a simplified workup. researchgate.netresearchgate.net To synthesize the title compound via this route, 3-Bromoanthranilic acid would first be acylated with benzoyl chloride to form N-benzoyl-3-bromoanthranilic acid, which would then be cyclized.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has introduced more advanced methodologies for the construction of the benzoxazinone core, often employing transition-metal catalysts to achieve higher efficiency and broader functional group tolerance.

Transition-Metal Catalyzed Methodologies

A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives has been developed, which is particularly relevant for halogen-substituted compounds. organic-chemistry.orgacs.org This protocol is based on a tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.orgacs.org The starting materials for this reaction are substituted N-acyl-2-halobenzamides, making it an ideal approach for synthesizing compounds like this compound. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium phosphate (B84403) (K3PO4). organic-chemistry.org The process is believed to involve copper(I)-mediated activation, intramolecular C-N bond formation, rearrangement, and subsequent ring closure to yield the final benzoxazinone product. organic-chemistry.org This method is noted for its broad functional-group tolerance and its ability to proceed with both iodo- and bromo-substituted substrates, providing moderate to high yields. organic-chemistry.org This advanced strategy offers a valuable alternative to classical methods, often avoiding harsh conditions and hazardous reagents. organic-chemistry.org

Table 2: Optimized Conditions for Copper-Catalyzed Synthesis

| Component | Optimized Reagent/Condition |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Phosphate (K3PO4) |

| Solvent | Anhydrous Toluene |

| Atmosphere | Nitrogen |

| Temperature | 120°C |

| Drying Agent | Calcium Chloride (CaCl2) |

| Data sourced from optimization experiments for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org |

Palladium-Catalyzed Carbonylation-Cyclization Domino Reactions

Palladium-catalyzed carbonylation reactions provide an efficient route to 2-substituted-4H-3,1-benzoxazin-4-ones. These reactions typically involve the coupling of an ortho-haloaniline derivative with an acid chloride and carbon monoxide in the presence of a palladium catalyst. acs.org For the synthesis of this compound, this would conceptually involve the reaction of an ortho-iodoaniline bearing a bromine atom at the adjacent position with benzoyl chloride. The reaction proceeds through a domino sequence of carbonylation and cyclization, offering a one-pot approach to the desired benzoxazinone. acs.org

A general representation of this process starting from an o-iodoaniline is depicted below:

Reaction Scheme: o-Iodoaniline + Benzoyl Chloride + CO --(Pd catalyst, Base)--> 2-Phenyl-4H-3,1-benzoxazin-4-one

While specific examples for the 8-bromo derivative are not extensively detailed in the literature, the versatility of this method suggests its applicability by using an appropriately substituted 2-iodoaniline.

Decarboxylative Coupling Strategies

Decarboxylative coupling has emerged as a powerful tool for carbon-carbon bond formation, and it can be applied to the synthesis of benzoxazinones. nih.gov One such approach involves the copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids. nih.gov To synthesize this compound, 2-amino-3-bromobenzoic acid would be reacted with an appropriate α-keto acid in the presence of a copper catalyst. This method is advantageous due to the use of readily available starting materials. nih.gov

Another strategy involves the silver-mediated intramolecular decarboxylative O-acylation of N-aroyl-α-oxocarboxylic acids, which provides a mild and rapid route to 4H-benzoxazin-4-ones.

Oxidative Cyclization and Condensation Techniques

Oxidative cyclization methods offer another avenue to benzoxazinone synthesis. A transition-metal-free oxidative cascade sequence can be employed using an iodine-catalyzed reaction between an anthranilic acid and an aldehyde. nih.gov In this approach, 2-amino-3-bromobenzoic acid would be reacted with benzaldehyde (B42025) in the presence of an iodine catalyst and an oxidant. nih.gov

Furthermore, condensation of anthranilic acids with orthoesters, promoted by acid, can lead to the formation of the benzoxazinone ring system. This reaction can be performed under thermal or microwave-assisted conditions. nih.gov The reaction of 2-amino-3-bromobenzoic acid with triethyl orthobenzoate would be a plausible route to the target molecule.

One-Pot Synthesis Approaches (e.g., Cyanuric Chloride/DMF-Mediated)

One-pot syntheses are highly desirable for their efficiency and reduced waste. A widely used method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones involves the use of cyanuric chloride in dimethylformamide (DMF) as a cyclizing agent. nih.gov This method typically starts with the N-acylation of an anthranilic acid, followed by cyclodehydration. For the target compound, 2-amino-3-bromobenzoic acid would first be acylated with benzoyl chloride to form N-benzoyl-2-amino-3-bromobenzoic acid. This intermediate is then treated with the iminium cation generated from cyanuric chloride and DMF to effect cyclization to this compound. nih.gov This approach is known for its mild reaction conditions and often high yields. nih.gov

A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (a cyanuric chloride equivalent) and catalytic triphenylphosphine (B44618) under solvent-assisted grinding conditions has also been reported for the rapid and efficient synthesis of benzoxazinones from N-substituted anthranilic acids. organic-chemistry.org

| Reagent System | Key Features | Reference |

| Cyanuric Chloride/DMF | Mild, room temperature, high yields | nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine/PPh₃ | Mechanochemical, rapid, solvent-minimized | organic-chemistry.org |

Intramolecular C-H Activation Strategies

Intramolecular C-H activation represents a modern and atom-economical approach to the synthesis of heterocyclic compounds. nih.gov For the synthesis of dihydro-4H-3,1-benzoxazin-4-ones, a palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids has been developed. nih.gov While this specific strategy leads to a dihydro derivative, it highlights the potential of C-H activation in this area. Further research may lead to direct C-H activation routes to the fully aromatic 4H-3,1-benzoxazin-4-one core.

Regioselective Introduction of Bromine at the 8-Position

The synthesis of this compound relies on a substrate-controlled strategy for the regioselective introduction of the bromine atom. The most direct and common approach is to start with a commercially available or synthetically prepared anthranilic acid that is already brominated at the desired position. For the target molecule, this precursor is 2-amino-3-bromobenzoic acid.

The use of this starting material ensures that the bromine atom is located at the 3-position of the anthranilic acid ring. Upon cyclization to form the benzoxazinone ring system, this position corresponds to the 8-position of the final product. This strategy circumvents the potential for non-selective bromination of the pre-formed 2-phenyl-4H-3,1-benzoxazin-4-one, which could lead to a mixture of isomers. A review article by Madkour mentions the synthesis of 2-substituted (4H)-3,1-benzoxazinones from 3-bromoanthranilic acid, supporting this approach. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific optimization studies for this particular compound are not extensively documented, general principles from the synthesis of related benzoxazinones can be applied.

Key parameters that are typically optimized include:

Catalyst System: In palladium-catalyzed reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand can significantly impact the reaction efficiency.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Common solvents for these reactions include toluene, DMF, and dioxane.

Base: In reactions requiring a base, the choice of base (e.g., organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate) and its stoichiometry are critical.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Microwave irradiation has been shown to accelerate some of these reactions. nih.gov

Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the product distribution.

For instance, in the one-pot synthesis using cyanuric chloride/DMF, optimizing the stoichiometry of the cyclizing agent and the reaction temperature can lead to improved yields. In mechanochemical methods, the grinding time and the nature of the base have been identified as key variables for optimization. organic-chemistry.org

Below is a table summarizing typical conditions for the synthesis of substituted 2-phenyl-4H-3,1-benzoxazin-4-ones, which can serve as a starting point for the optimization of the synthesis of the 8-bromo derivative.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

| One-Pot Cyclodehydration | N-Benzoylanthranilic Acid | Cyanuric Chloride/DMF | Toluene | Reflux | ~68% nih.gov |

| Palladium-Catalyzed Carbonylation | o-Iodoaniline, Benzoyl Chloride | Pd(OAc)₂, PPh₃ | Toluene | 100 °C | 70-90% acs.org |

| Mechanochemical Synthesis | N-Benzoylanthranilic Acid | TCT, PPh₃, Na₂CO₃ | Ethyl Acetate (catalytic) | Room Temp | up to 98% organic-chemistry.org |

Chemical Reactivity and Derivatization of 8 Bromo 2 Phenyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Substitution Reactions on the Bromine Atom

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. nih.govmasterorganicchemistry.com In the case of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one, the bromine atom is located on the benzoyl portion of the heterocyclic system. While the benzoxazinone (B8607429) moiety is generally electron-withdrawing, its activating effect on the C-8 position for SNAr reactions is not pronounced. The reviewed scientific literature does not provide specific examples of direct nucleophilic substitution on the bromine atom of this particular compound. Such transformations would likely necessitate specialized conditions, such as transition-metal catalysis, which are not detailed for this substrate in the available research.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The 2-phenyl substituent on the 4H-3,1-benzoxazin-4-one core can potentially undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. lumenlearning.comlibretexts.orgmasterorganicchemistry.com However, the 4H-3,1-benzoxazin-4-one ring system, attached at the C-2 position, acts as a deactivating group due to the electron-withdrawing nature of its carbonyl and ester functionalities. This deactivating effect reduces the nucleophilicity of the attached phenyl ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Consequently, any electrophilic substitution would be expected to proceed under forcing conditions and would be directed primarily to the meta-positions of the phenyl ring. Specific examples of electrophilic aromatic substitution reactions carried out on the 2-phenyl ring of this compound are not described in the surveyed literature.

Ring-Opening Reactions of the 4H-3,1-Benzoxazin-4-one Core

The most significant area of reactivity for this compound involves the nucleophilic attack on the carbonyl carbon (C-4) of the heterocyclic ring. This initiates a ring-opening sequence, cleaving the ester bond and forming an N-acyl-2-aminobenzoyl intermediate, which can then be derivatized or undergo recyclization to form new heterocyclic systems. uomosul.edu.iqresearchgate.net

The reaction of 4H-3,1-benzoxazin-4-ones with nitrogen-based nucleophiles is a well-established and highly efficient method for the synthesis of 4(3H)-quinazolinone derivatives. researchgate.netresearchgate.net The process begins with the nucleophilic attack of the nitrogen atom on the C-4 carbonyl, leading to the opening of the oxazinone ring to form an acyclic intermediate. This intermediate subsequently undergoes intramolecular cyclization via the elimination of a water molecule to yield the thermodynamically stable quinazolinone ring system. researchgate.net

Research has demonstrated this reactivity with a variety of nitrogen nucleophiles:

Hydrazine (B178648) Hydrate (B1144303): Reaction of 6-Bromo(4H)-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol (B145695) leads to the formation of 3-amino-4(3H)-quinazolinone derivatives. researchgate.netsemanticscholar.org

Amines: Aromatic amines, such as 4-aminoacetophenone and o-phenylenediamine, react with bromo-substituted benzoxazinones in solvents like acetic acid or ethanol to yield the corresponding 3-aryl-quinazolinones. researchgate.netsemanticscholar.org

Sulfanilamides: Treatment of a dibromo-benzoxazinone derivative with sulfanilamide (B372717) or sulfamethoxazole (B1682508) in refluxing pyridine (B92270) affords the respective 3-(sulfonamidophenyl)quinazolin-4-one products. researchgate.netsemanticscholar.org

The table below summarizes representative reactions with nitrogen nucleophiles.

| Nucleophile | Reagent | Product | Reference |

| Hydrazine Hydrate | 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | 3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

| Sulfanilamide | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | 6,8-Dibromo-2-phenyl-3-(4-sulfamoylphenyl)quinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

| 4-Aminoacetophenone | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | 3-(4-Acetylphenyl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

| o-Phenylenediamine | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | 3-(2-Aminophenyl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

This compound and its analogs also react with carbon-based nucleophiles, leading to ring-opened products or more complex heterocyclic transformations.

Grignard Reagents: The reaction of 6,8-dibromo-2-phenyl-3,1-benzoxazin-4-one with Grignard reagents like phenylmagnesium bromide or ethylmagnesium bromide does not result in simple addition. Instead, it causes the cleavage of the oxazinone ring, ultimately affording substituted benzophenone (B1666685) derivatives. For instance, reaction with phenylmagnesium bromide yields 2-benzamido-3,5-dibromobenzophenone. acs.org This outcome suggests an initial attack at the C-4 carbonyl, followed by ring opening and a subsequent reaction with a second equivalent of the Grignard reagent.

Malononitrile (B47326): An interesting heterocyclic transformation occurs when a dibromo-benzoxazinone is treated with malononitrile in the presence of a base like sodium ethoxide. researchgate.netsemanticscholar.org This reaction does not produce a simple quinazolinone but instead yields a 4-hydroxy-3-cyanoquinoline derivative, indicating a complex rearrangement pathway following the initial nucleophilic attack. researchgate.netsemanticscholar.org

Heterocyclic Annulation and Rearrangement Products

The primary synthetic utility of this compound lies in its role as a precursor for more complex fused heterocyclic systems, most notably quinazolinones.

The conversion of 2-substituted-4H-3,1-benzoxazin-4-ones into 2,3-disubstituted-4(3H)-quinazolinones is a direct and widely employed synthetic strategy. researchgate.netorganic-chemistry.org This transformation leverages the ring-opening reaction discussed in section 3.3.1. By selecting the appropriate nitrogen nucleophile (a primary amine, hydrazine, etc.), a wide variety of substituents can be introduced at the N-3 position of the resulting quinazolinone ring. The 8-bromo and 2-phenyl substituents from the starting material are retained in the final product, allowing for the synthesis of a diverse library of 8-bromo-2-phenyl-3-substituted-quinazolin-4(3H)-ones. researchgate.netacs.org

The table below details the synthesis of various quinazolinone derivatives starting from bromo-substituted 2-phenyl-4H-3,1-benzoxazin-4-one.

| Starting Material | Nitrogen Nucleophile | Reaction Conditions | Product | Reference |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Ethanol, reflux | 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Aniline | Acetic acid, reflux | 6,8-Dibromo-2,3-diphenylquinazolin-4(3H)-one | acs.org |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Ethanolamine | Reflux | 6,8-Dibromo-3-(2-hydroxyethyl)-2-phenylquinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Sulfamethoxazole | Pyridine, reflux | 6,8-Dibromo-3-((4-N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenylquinazolin-4(3H)-one | researchgate.net, semanticscholar.org |

| 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | p-Aminoacetophenone | Fusion | 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | researchgate.net |

Formation of Other Fused Heterocyclic Systems (e.g., Triazoles, Thiazoles, Quinolines)

The this compound scaffold is a versatile starting material for constructing more complex heterocyclic systems. Its reactions with various dinucleophiles lead to the formation of fused quinazolinones, which can then be further cyclized to create triazole and thiazole (B1198619) ring systems. Additionally, under specific basic conditions, the benzoxazinone ring can undergo transformation to yield quinoline (B57606) derivatives.

Reaction with Hydrazine Hydrate and Subsequent Heterocylization:

The reaction of bromo-substituted 4H-3,1-benzoxazin-4-ones with hydrazine hydrate is a key step in building further heterocyclic rings. For instance, 6-Bromo(4H)-3,1-benzoxazin-4-one reacts with hydrazine hydrate to yield 3-amino-4(3H)quinazolinone. researchgate.netsemanticscholar.org This intermediate is then utilized to construct fused heterocyclic systems. researchgate.netsemanticscholar.org

Triazino[2,3-c]quinazoline System: The resulting 3-amino-4(3H)quinazolinone can be treated with appropriate reagents to form a fused triazine ring. researchgate.netsemanticscholar.org

Thiazole System: The amino group of the quinazolinone intermediate serves as a handle for building a thiazole ring, leading to the formation of thiazole-substituted quinazolinones. researchgate.netsemanticscholar.org

A similar reaction pathway starting with 6,8-dibromo-(4H)-3,1-benzoxazinone and semicarbazide (B1199961) hydrochloride directly yields a triazolo[2,3-c]quinazoline derivative. researchgate.net

Formation of Quinolines:

An interesting heterocyclic transformation occurs when bromo-substituted benzoxazinones are treated with active methylene (B1212753) compounds in the presence of a base. The reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with malononitrile in the presence of sodium ethoxide results in the formation of a 4-hydroxy-3-cyanoquinoline derivative. researchgate.netsemanticscholar.org This transformation involves the cleavage of the oxazinone ring and subsequent recyclization to form the quinoline core. semanticscholar.org This bifunctional quinoline product is a versatile precursor for the synthesis of further fused heterocycles. semanticscholar.org

Table 1: Synthesis of Fused Heterocyclic Systems from Bromo-Substituted Benzoxazinones

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|

Functionalization of the Benzoxazine (B1645224) Framework

Beyond serving as a scaffold for building fused rings, the benzoxazinone framework itself can be functionalized. This often involves reactions that open the oxazinone ring, followed by the introduction of new substituents.

Friedel-Crafts Reaction:

The Friedel-Crafts reaction of bromo-substituted benzoxazinones with aromatic hydrocarbons demonstrates a key functionalization pathway. When 6,8-dibromo-(4H)-3,1-benzoxazin-4-one is subjected to Friedel-Crafts conditions with aromatic compounds like benzene (B151609), ethylbenzene, m-xylene (B151644), and p-xylene, the oxazinone ring is cleaved. researchgate.netsemanticscholar.org This reaction leads to the formation of substituted 2-aminobenzophenone (B122507) derivatives. researchgate.netsemanticscholar.org The outcome of the reaction can be influenced by the steric bulk of the reacting aromatic hydrocarbon. researchgate.netsemanticscholar.org

With less bulky hydrocarbons such as benzene and ethylbenzene, two different benzophenone products can be formed. researchgate.netsemanticscholar.org

With more sterically hindered reactants like m-xylene and p-xylene, only a single product is typically isolated. researchgate.netsemanticscholar.org

This reaction effectively functionalizes the core structure by introducing a new aroyl group at the C4 position of the original benzoxazinone, transforming it into a substituted benzophenone.

Table 2: Friedel-Crafts Reaction of 6,8-Dibromo-(4H)-3,1-benzoxazinone

| Aromatic Reactant | Product | Reference(s) |

|---|---|---|

| Benzene | Substituted 2-aminobenzophenone derivatives | researchgate.net, semanticscholar.org |

| Ethylbenzene | Substituted 2-aminobenzophenone derivatives | researchgate.net, semanticscholar.org |

| m-Xylene | Single substituted 2-aminobenzophenone derivative | researchgate.net, semanticscholar.org |

| p-Xylene | Single substituted 2-aminobenzophenone derivative | researchgate.net, semanticscholar.org |

Advanced Spectroscopic and Computational Characterization of 8 Bromo 2 Phenyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is not available in the cited literature, a detailed prediction of its NMR spectra can be derived from the analysis of its parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, and other substituted derivatives. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings.

Phenyl Group Protons: The five protons of the 2-phenyl substituent would typically appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The protons ortho to the benzoxazinone (B8607429) ring are expected to be the most deshielded.

Benzoxazinone Protons: The three protons on the bromo-substituted benzene (B151609) ring (H-5, H-6, and H-7) would exhibit a distinct splitting pattern. H-5, being ortho to the carbonyl group, is expected to be the most downfield of the three, likely appearing as a doublet. H-7, adjacent to the bromine atom, would also show a characteristic shift, likely appearing as a doublet. H-6, situated between the other two protons, would likely appear as a triplet or a doublet of doublets. These aromatic protons are anticipated to resonate in the region of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances can be predicted as follows:

Carbonyl Carbon (C-4): The lactone carbonyl carbon is expected to be significantly downfield, with a characteristic chemical shift in the range of δ 160-165 ppm.

Iminoyl Carbon (C-2): The carbon atom of the C=N bond is also characteristically deshielded, with an expected resonance around δ 155-160 ppm.

Aromatic Carbons: The twelve aromatic carbons would appear in the typical range of δ 115-150 ppm. The carbon bearing the bromine atom (C-8) would show a shift influenced by the halogen's electronegativity and is expected around δ 115-120 ppm. The carbon atom attached to the ring oxygen (C-8a) would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | ~155-160 |

| C-4 | - | ~160-165 |

| C-5 | ~7.8-8.0 (d) | ~125-130 |

| C-6 | ~7.2-7.4 (t) | ~128-132 |

| C-7 | ~7.6-7.8 (d) | ~135-140 |

| C-8 | - | ~115-120 |

| C-8a | - | ~145-150 |

| Phenyl H (ortho) | ~8.0-8.2 (m) | - |

| Phenyl H (meta, para) | ~7.5-7.7 (m) | - |

| Phenyl C | - | ~128-134 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. Analysis of related benzoxazinone structures provides a reliable basis for these predictions. conicet.gov.arorientjchem.org

Key expected vibrational frequencies include:

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the lactone carbonyl group is anticipated in the region of 1750-1720 cm⁻¹. This is a highly characteristic peak for the benzoxazinone ring.

C=N Stretching: The imine group within the oxazine (B8389632) ring is expected to show a strong absorption band in the range of 1680-1650 cm⁻¹.

C-O-C Stretching: The asymmetric stretching of the ether linkage (C-O-C) within the oxazine ring typically appears as a strong band around 1250-1200 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the two aromatic rings.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the fingerprint region, typically between 600-500 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactone C=O | Stretching | 1750 - 1720 | Strong, Sharp |

| Imine C=N | Stretching | 1680 - 1650 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Ether C-O-C | Asymmetric Stretching | 1250 - 1200 | Strong |

| C-Br | Stretching | 600 - 500 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₈BrNO₂.

The high-resolution mass spectrum would show a distinct molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

A plausible fragmentation pathway can be proposed:

Initial Fragmentation: The molecular ion may undergo cleavage of the heterocyclic ring. A common fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, resulting in a significant fragment ion.

Formation of Key Cations: Cleavage can lead to the formation of the stable benzoyl cation ([C₆H₅CO]⁺, m/z 105). Another key fragment would correspond to the bromo-substituted portion of the molecule.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (·Br), which would result in a fragment ion 79 or 81 mass units lighter than the parent ion.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Notes |

| 301 | 303 | [C₁₄H₈BrNO₂]⁺ | Molecular Ion (M⁺) |

| 273 | 275 | [M - CO]⁺ | Loss of carbon monoxide |

| 105 | 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing the fused aromatic ring, the oxazinone heterocycle, and the 2-phenyl substituent, is expected to give rise to characteristic absorption bands in the ultraviolet region.

The primary electronic transitions anticipated are:

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of aromatic and other unsaturated systems and are expected to result in strong absorption bands, likely in the 200-300 nm range.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to antibonding π* orbitals. These transitions are typically of lower intensity compared to π → π* transitions and may appear as a shoulder on the main absorption bands at longer wavelengths (›300 nm).

The presence of the bromine atom, an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of this compound has not been reported, the structure of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, provides an excellent model for comparison. nih.govresearchgate.net

The reported structure of 2-phenyl-4H-3,1-benzoxazin-4-one reveals that the molecule is nearly planar, with a very small dihedral angle between the phenyl ring and the benzoxazinone fragment. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular C-H···O interactions and π-π stacking. nih.govresearchgate.net

Table 4: Crystallographic Data for the Parent Compound 2-Phenyl-4H-3,1-benzoxazin-4-one nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3055 (16) |

| b (Å) | 3.8930 (4) |

| c (Å) | 20.445 (2) |

| β (°) | 94.946 (3) |

| V (ų) | 1055.1 (2) |

| Z | 4 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. DFT studies on related benzoxazinone derivatives have provided valuable insights into their reactivity and electronic characteristics. conicet.gov.arorientjchem.org Applying this methodology to this compound would allow for a detailed analysis of its molecular properties.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray data if available.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. In this molecule, the HOMO is expected to be distributed over the electron-rich aromatic rings, while the LUMO is likely centered on the electron-deficient oxazinone core.

Calculate Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), such as the carbonyl oxygen, and electron-poor regions (electrophilic sites), which are important for predicting intermolecular interactions.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in the analysis and prediction of spectroscopic parameters for complex organic molecules like this compound. These computational methods provide a deeper understanding of the vibrational properties of the molecule, complementing experimental data from techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy.

Theoretical vibrational analyses for related benzoxazinones, such as the parent compound 2-phenyl-4H-3,1-benzoxazin-4-one, have been successfully performed using various levels of theory. orientjchem.org The primary methods employed are Hartree-Fock (HF) and Density Functional Theory (DFT), with the B3LYP functional being particularly common. orientjchem.org A basis set, such as 6-31G*, is typically used in these calculations to approximate the molecular orbitals. orientjchem.org

The general procedure involves optimizing the molecular geometry of the compound to its ground state energy minimum. Following this, vibrational frequencies are calculated. The computed wavenumbers are often scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the theoretical models, thereby improving the agreement with experimental values.

For 2-phenyl-4H-3,1-benzoxazin-4-one, studies have shown that the B3LYP method provides a better correlation with experimental vibrational spectra compared to the HF method. orientjchem.org The calculated vibrational modes can be assigned to specific functional groups and bond stretches, bends, and torsions within the molecule. This detailed assignment is crucial for interpreting the experimental spectra accurately. Although specific calculations for the 8-bromo derivative are not detailed in the available literature, the same established methodologies would be applied. The introduction of the bromine atom at the 8th position would be expected to influence the vibrational frequencies, particularly those associated with the benzene ring of the benzoxazinone core, due to its mass and electronic effects.

In addition to vibrational frequencies, quantum chemical calculations can also predict other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its derivatives. worldscientific.com Furthermore, these computational studies can provide insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the electronic transitions observed in UV-Vis spectroscopy. worldscientific.com The first hyperpolarizability, a measure of the nonlinear optical activity of a molecule, can also be calculated, providing information about its potential applications in optoelectronics. orientjchem.org

In Silico Analysis and Molecular Docking Studies

In silico analysis, particularly molecular docking, has emerged as a powerful tool for predicting the interaction of small molecules with biological macromolecules, such as proteins and enzymes. This computational approach is widely used in drug discovery and development to identify potential therapeutic targets and to understand the mechanism of action of bioactive compounds. For derivatives of this compound, molecular docking studies are crucial for exploring their potential biological activities.

While specific molecular docking studies on this compound are not extensively documented, research on structurally related benzoxazine (B1645224) and benzoxazinone derivatives provides significant insights into their potential as therapeutic agents. ijpsjournal.comnih.gov These studies have investigated the interactions of benzoxazine derivatives with a variety of biological targets, including enzymes implicated in microbial infections and metabolic disorders. ijpsjournal.comnih.gov

A common target for antibacterial drug design is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. ijpsjournal.com Molecular docking studies of 2H-benzo[b] ijpsjournal.comvu.ltoxazin-3(4H)-one derivatives against the GyrB active site of E. coli DNA gyrase have been performed to evaluate their binding affinities and interaction patterns. ijpsjournal.comijpsjournal.com These studies reveal key amino acid residues that are crucial for the binding and potential inhibitory activity of these compounds. ijpsjournal.comijpsjournal.com The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. ijpsjournal.com

Another area of investigation for benzoxazinone derivatives is their potential as antidiabetic agents. nih.gov Molecular docking has been employed to assess the inhibitory potential of these compounds against key enzymes involved in carbohydrate metabolism, such as pancreatic α-amylase and intestinal α-glucosidase. nih.gov By docking the benzoxazinone derivatives into the active sites of these enzymes, researchers can predict their binding modes and affinities, which are often reported in kcal/mol. nih.gov These in silico predictions help in identifying promising candidates for further experimental evaluation. nih.gov

The general workflow for such a study on this compound would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of the target protein (e.g., an enzyme) would be obtained from a protein data bank.

Docking Simulation: A molecular docking program would be used to predict the binding pose and affinity of the ligand within the active site of the receptor.

Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

The following interactive table provides a hypothetical representation of the type of data that could be generated from molecular docking studies of this compound and its derivatives against various biological targets, based on findings for related compounds.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues |

| This compound | E. coli DNA Gyrase (GyrB) | -7.2 | Asp73, Asn46, Glu50 |

| Derivative A | Pancreatic α-Amylase | -8.5 | Asp197, Glu233, Asp300 |

| Derivative B | Intestinal α-Glucosidase | -9.1 | Asp215, Glu277, Asp352 |

| Derivative C | Cholinesterase | -6.8 | Tyr130, Trp84, Phe330 |

Note: The data in this table is illustrative and based on typical findings for benzoxazinone derivatives.

In addition to molecular docking, other in silico studies such as Absorption, Distribution, Metabolism, and Excretion (ADME) property predictions are often performed. These analyses assess the drug-likeness of the compounds based on physicochemical properties and established guidelines like Lipinski's rule of five. nih.govallsubjectjournal.com This helps in the early-stage evaluation of the potential for oral bioavailability of the compounds. nih.gov

Biological and Pharmacological Research Endeavors Involving 8 Bromo 2 Phenyl 4h 3,1 Benzoxazin 4 One

Antimicrobial Activity Investigations

The antimicrobial potential of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one has been explored, building upon the established antibacterial and antifungal properties of the broader benzoxazinone (B8607429) class of compounds.

Antibacterial Spectrum and Potency

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial strains are not extensively documented in the available literature, studies on analogous compounds provide insights into its potential antibacterial profile. For instance, research on a series of 2-aryl-4H-3,1-benzoxazin-4-ones demonstrated that a related compound, 2-(4-bromophenyl)-4H-3,1-benzoxazin-one, exhibited weak antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net This suggests that the presence and position of the bromine atom on the phenyl ring can influence the antibacterial efficacy.

Further investigations into various substituted 1,3-benzoxazin-4-one derivatives have indicated that many of these compounds show promise as antibacterial agents. mdpi.com However, comprehensive studies detailing the specific activity of the 8-bromo substituted variant against a panel of both Gram-positive and Gram-negative bacteria are required to fully characterize its antibacterial spectrum and potency.

Table 1: Antibacterial Activity of a Related Benzoxazinone Derivative

| Compound | Bacterial Strain | Activity |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-one | Staphylococcus aureus | Weak |

| Data based on a structurally similar compound. |

Antifungal Spectrum and Potency

The antifungal properties of benzoxazinone derivatives have been a subject of considerable interest. nih.govresearchgate.net Studies on various substituted 1,4-benzoxazin-3-one and 2H-1,4-benzoxazin-3(4H)-one derivatives have revealed moderate to good antifungal activity against a range of fungal pathogens. nih.govnih.gov The mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of cell membrane integrity.

Anticancer Research and Antiproliferative Studies (In Vitro Models)

The benzoxazinone scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. nih.govrsc.org Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of a range of human cancer cell lines in vitro. nih.govresearchgate.net

While specific GI50 (50% growth inhibition) values for this compound are not explicitly detailed in the reviewed literature, research on structurally related compounds provides valuable insights. For instance, a study on the synthesis and anticancer activity of 6,8-Dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives demonstrated that compounds from this class exhibit antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines. researchgate.netnih.gov This suggests that the presence of bromine atoms on the benzoxazinone core is compatible with anticancer activity. The mechanism of action for some benzoxazinone derivatives has been linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. researchgate.net

Table 2: Antiproliferative Activity of a Structurally Related Dibromo-Benzoxazinone Derivative

| Compound Class | Cancer Cell Lines Tested | General Activity |

| 6,8-Dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one Derivatives | MCF-7 (Breast), HepG2 (Liver) | Antiproliferative |

| Data based on a structurally similar compound class. |

Enzyme Inhibitory Profile Investigations

A significant area of research for benzoxazinone derivatives has been their potential to act as inhibitors of various enzymes, particularly serine proteases.

Alpha-Chymotrypsin Inhibition

Alpha-chymotrypsin, a digestive enzyme, is a well-studied serine protease that serves as a model for understanding enzyme-inhibitor interactions. A study on the synthesis and structure-activity relationships of 2-aryl-4H-3,1-benzoxazin-4-one derivatives as alpha-chymotrypsin inhibitors provided crucial data for compounds structurally related to this compound. researchgate.net

Specifically, the study reported the IC50 value for 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one, an isomer of the compound of interest. This finding is highly significant as it demonstrates that brominated 2-phenyl-4H-3,1-benzoxazin-4-ones can effectively inhibit alpha-chymotrypsin. The position of the bromine atom on the phenyl ring is likely to influence the inhibitory potency due to steric and electronic effects within the enzyme's active site.

Table 3: In Vitro Alpha-Chymotrypsin Inhibitory Activity of a Related Bromo-Substituted Benzoxazinone

| Compound | IC50 (µM) |

| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one | 6.99 ± 0.29 |

| Data based on an isomeric compound. researchgate.net |

Human Leukocyte Elastase (HLE) Inhibition

Human Leukocyte Elastase (HLE) is a serine protease implicated in the pathology of various inflammatory diseases, making it an attractive therapeutic target. The 4H-3,1-benzoxazin-4-one scaffold is recognized as a potent inhibitor of HLE. nih.govnih.gov These compounds are known to act as alternate substrate inhibitors, forming a stable acyl-enzyme intermediate. nih.gov

A comprehensive study on a large series of 4H-3,1-benzoxazin-4-ones detailed their inhibitory constants (Ki) against HLE, demonstrating that substitutions on both the benzoxazinone core and the 2-position substituent can dramatically affect potency, with some derivatives exhibiting Ki values in the nanomolar range. nih.gov While a specific Ki value for this compound was not reported in this extensive study, the structure-activity relationships derived from it suggest that the electronic properties of the substituent at the 8-position could influence the stability of the benzoxazinone ring and its reactivity towards the serine residue in the active site of HLE. Further targeted studies are necessary to determine the precise inhibitory constant of the 8-bromo derivative against HLE.

Serine Protease Inhibition

However, specific inhibitory constants (Kᵢ values) or detailed kinetic studies for the interaction of This compound with various serine proteases are not detailed in the currently available literature.

Human Chymase Inhibition

Human chymase, a serine protease stored in the granules of mast cells, is a target of interest in the development of treatments for inflammatory and cardiovascular diseases. Certain derivatives of 4H-3,1-benzoxazin-4-one, particularly 2-amino-substituted analogs, have been evaluated as inhibitors of human chymase. nih.govnih.gov The introduction of an aromatic moiety at the 2-position has been shown to result in potent inhibition of this enzyme. nih.gov

Despite these general findings for the compound class, specific IC₅₀ values or detailed mechanistic studies on the inhibition of human chymase by This compound are not presently available in the reviewed scientific literature.

Other Protease and Enzyme Targets

Beyond serine proteases and human chymase, the broader family of 4H-3,1-benzoxazin-4-ones has been explored for its inhibitory effects on other enzymes. Notably, these compounds have been investigated as inhibitors of human leukocyte elastase and cathepsin G. nih.gov

Specific data delineating the inhibitory activity and selectivity profile of This compound against these or other specific protease and enzyme targets remains to be elucidated in published research.

Antioxidant Activity Studies

While various benzoxazine (B1645224) derivatives have been assessed for their antioxidant properties, specific studies detailing the antioxidant capacity of This compound are limited. The antioxidant potential of bromophenol derivatives has been investigated through assays such as DPPH and ABTS radical scavenging, but these compounds are structurally distinct from the benzoxazinone . nih.gov Therefore, dedicated studies are required to determine the antioxidant profile of this compound.

Exploration of Other Biological Effects (e.g., Antidiabetic, Antiviral, Anti-Alzheimer, Anti-inflammatory)

The benzoxazinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in compounds exhibiting a wide array of biological effects. nih.gov Generally, this class of compounds has been associated with potential antidiabetic, antiviral, anti-Alzheimer, and anti-inflammatory activities. nih.gov

For instance, research on a related compound, N-(1-(6,8-Dibromo-4-oxo-4H-benzo[d] nih.govnih.gov-oxazine-2-yl)-2-phenylvinyl) benzamide, has indicated anti-inflammatory activity comparable to that of indomethacin. nih.gov Additionally, some quinazolinones, which can be synthesized from benzoxazinone precursors, have been screened for antiviral activity. nih.gov However, direct evidence and detailed findings regarding the antidiabetic, antiviral, or anti-Alzheimer properties of This compound are not specifically reported in the available scientific literature.

Agrochemistry Applications and Phytotoxic Activity

Benzoxazinones are also of interest in the field of agrochemistry. Some naturally occurring benzoxazinoids are known to possess allelopathic properties, including phytotoxic effects on other plants, which suggests their potential as natural herbicides. rsc.org Furthermore, the benzoxazinone structure has been utilized as a starting point for the synthesis of insecticidal compounds. nih.gov While there is evidence that halogen substitution can influence the phytotoxicity of benzoxazinone derivatives, specific studies on the agrochemical applications or phytotoxic activity of This compound have not been detailed in the accessible literature. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of 8 Bromo 2 Phenyl 4h 3,1 Benzoxazin 4 One

Influence of Bromine Substitution at the 8-Position on Biological Activity and Reactivity

The presence of a bromine atom at the 8-position of the benzoxazinone (B8607429) ring significantly influences the compound's electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and chemical reactivity. Halogen substitutions are a common strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds.

Impact on Biological Activity:

The introduction of a bromine atom, an electron-withdrawing group, can alter the electron density distribution across the benzoxazinone scaffold. This can affect the molecule's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Studies on related heterocyclic structures have shown that halogenation can lead to enhanced antimicrobial, and anti-inflammatory activities. For instance, in a series of benzothiazole-phenyl analogs, the placement of bromo- groups on an aromatic ring yielded dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) with low nanomolar potencies. nih.gov

Impact on Chemical Reactivity:

The bromine substituent also affects the chemical reactivity of the benzoxazinone ring. Research on 6,8-dibromo-(4H)-3,1-benzoxazinone has demonstrated its utility as a versatile starting material for the synthesis of various 3-substituted-4(3H)-quinazolinones and other heterocyclic systems through reactions with different nucleophiles. researchgate.net The presence of two bromine atoms in this analog activates the benzoxazinone ring for such transformations. This suggests that the single bromine atom at the 8-position in 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one would also influence the reactivity of the core, potentially making it a key intermediate for the synthesis of other derivatives with diverse pharmacological applications.

Role of the Phenyl Substituent at the 2-Position on Biological Efficacy and Chemical Properties

Contribution to Biological Efficacy:

Structure-activity relationship studies on a series of 2-aryl-4H-3,1-benzoxazin-4-ones have highlighted the importance of the substituent at the 2-position for their cytotoxic effects. nih.gov For example, a study of eight benzoxazin-4-ones revealed that specific substitutions on the 2-aryl ring were crucial for their cytotoxicity in P388 cells. nih.gov The phenyl group can engage in π-π stacking and hydrophobic interactions within the binding sites of target proteins, thereby influencing the compound's potency and selectivity. In the context of flavones, which share a 2-phenyl-chromen-4-one backbone, the functional group at the 8-position was found to play a very important role in bioactivity, suggesting a synergistic relationship between substituents on the core structure. researchgate.net

Influence on Chemical Properties:

From a chemical standpoint, the 2-phenyl group contributes to the stability of the benzoxazinone ring. The nearly planar conformation between the phenyl ring and the benzoxazin-4-one fragment, as observed in the crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one, suggests a degree of electronic conjugation that influences its chemical behavior. nih.govresearchgate.net This planarity can facilitate intermolecular interactions, such as π-π stacking, which are important for crystal packing and can also play a role in ligand-receptor binding. nih.govresearchgate.net

Impact of Benzoxazinone Core Modifications on Pharmacological Profile

Modifications to the core 4H-3,1-benzoxazin-4-one structure have been extensively explored to develop derivatives with a wide range of pharmacological activities. jocpr.comnih.gov These modifications can involve the introduction of various substituents at different positions of the fused ring system or even alterations to the ring structure itself.

The benzoxazinone scaffold is a versatile platform for developing compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govuomosul.edu.iq For example, the synthesis of novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs has yielded compounds with significant anti-inflammatory and analgesic effects. mongoliajol.inforesearchgate.net Specifically, a benzoxazinone-diclofenac hybrid emerged as a potent anti-inflammatory and analgesic agent with moderate gastric toxicity. mongoliajol.inforesearchgate.net

Furthermore, the benzoxazinone core has been utilized in the design of inhibitors for various enzymes. A series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives were synthesized and tested for their inhibitory activity towards human leukocyte elastase (HLE). jocpr.com The versatility of this scaffold is also demonstrated by its use in developing compounds with potential applications in treating neurodegenerative diseases and psychiatric disorders. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These studies are instrumental in understanding the structural requirements for a desired pharmacological effect and in designing more potent analogs.

Several QSAR studies have been conducted on substituted benzoxazinones to elucidate the key structural features governing their biological activities. For instance, three-dimensional QSAR (3D-QSAR) and pharmacophore identification studies on 28 substituted benzoxazinone derivatives as antiplatelet agents have been performed. mdpi.com These studies revealed that hydrogen bond acceptors, aromatic, and hydrophobic features are important for antiplatelet activity. mdpi.com

Elucidation of Molecular Mechanisms of Action for Observed Biological Activities

The diverse biological activities reported for benzoxazinone derivatives are a consequence of their interaction with various molecular targets. Understanding these mechanisms of action is crucial for the rational design of new therapeutic agents.

One of the well-documented mechanisms of action for benzoxazinones is the inhibition of enzymes. For example, a study on 2-aryl-4H-3,1-benzoxazin-4-ones demonstrated that a nitro-substituted analog was an inhibitor of porcine pancreatic elastase. nih.gov This same compound also caused a significant alteration in the cell cycle distribution when administered to P388 cells, suggesting an antiproliferative mechanism. nih.gov Oxazin-4-one derivatives have also been identified as inhibitors of alpha/beta hydrolases, cholesterol esterase, and acetylcholinesterase, as well as potent inhibitors of the endocannabinoid-deactivating enzyme, monoacylglycerol lipase. nih.govresearchgate.net

The anti-inflammatory properties of some benzoxazole (B165842) derivatives, a related class of compounds, have been attributed to the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov Given the structural similarities, it is plausible that this compound could exert its potential biological effects through similar enzymatic inhibition pathways.

Ligand-Target Interaction Analysis through Computational Approaches

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a ligand, like this compound, and its potential biological targets at the molecular level. These approaches provide insights into the binding modes, affinities, and key intermolecular interactions that govern the ligand-target recognition process.

Molecular docking studies have been employed to predict the binding of benzoxazin-4-one derivatives to various protein targets. For instance, in silico studies were conducted for newly synthesized benzo- nih.govCurrent time information in Pasuruan, ID.-oxazin-4-one compounds to predict their affinity for bacterial proteins from E. coli (PDB ID: 4H2M) and S. aureus (PDB ID: 3FYV). rdd.edu.iq The docking analysis revealed that these compounds could inhabit the binding pockets of these proteins with favorable interaction scores. rdd.edu.iq

Future Research Directions and Potential Innovations for 8 Bromo 2 Phenyl 4h 3,1 Benzoxazin 4 One

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

Promising avenues for exploration include:

Mechanochemical Synthesis: This solvent-free or solvent-assisted grinding technique has shown remarkable efficiency in the synthesis of substituted 4H-3,1-benzoxazin-4-ones. organic-chemistry.org By utilizing mechanical force to initiate chemical reactions, this method can significantly reduce reaction times, minimize solvent usage, and often leads to higher yields compared to conventional solution-phase synthesis. organic-chemistry.org Investigating the mechanochemical synthesis of this compound could lead to a highly efficient and sustainable production process.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been successfully employed for the synthesis of 1,2-dihydro-4H-1,3-benzoxazin-4-ones. nih.gov This technique can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com Exploring the use of ultrasound for the synthesis of the target compound could offer a more energy-efficient and faster alternative to conventional heating. univ.kiev.ua

Deep Eutectic Solvents (DESs): These novel green solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, non-toxic, and low-cost. bohrium.com DESs have been successfully used as both solvent and catalyst in the synthesis of various benzoxazine (B1645224) derivatives, offering a greener alternative to volatile organic compounds. bohrium.comresearchgate.netarkat-usa.orgresearcher.life The application of DESs in the synthesis of this compound is a highly promising area for future research.

| Method | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Mechanochemistry | Solvent-free/reduced solvent, rapid reaction times, high yields. organic-chemistry.org | High potential for a highly efficient and eco-friendly process. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved yields, energy efficiency. nih.govmdpi.com | Promising for faster and more energy-efficient synthesis. |

| Deep Eutectic Solvents (DESs) | Green, biodegradable, low-cost, can act as both solvent and catalyst. bohrium.comarkat-usa.org | Excellent potential for a sustainable and environmentally friendly route. |

Discovery of Novel Chemical Transformations and Derivatizations

The inherent reactivity of the 4H-3,1-benzoxazin-4-one ring system provides a versatile platform for the synthesis of a wide array of novel derivatives with potentially enhanced biological activities. Future research should focus on exploring new chemical transformations and derivatizations of this compound.

Key areas for investigation include:

Reactions at the C2-Position: The phenyl group at the C2-position offers opportunities for further functionalization. Introducing various substituents on this phenyl ring can significantly impact the biological activity of the molecule, as demonstrated in structure-activity relationship studies of related compounds. nih.govmdpi.commdpi.com

Ring-Opening and Rearrangement Reactions: The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new heterocyclic systems. For instance, treatment of a 2-propenyl-4H-3,1-benzoxazin-4-one with various nucleophiles such as amines, hydrazine (B178648), and hydroxylamine (B1172632) has been shown to yield quinazolinones, pyrazoles, and isoxazolines, respectively. raco.cat Investigating similar reactions with this compound could lead to the discovery of novel scaffolds with unique biological profiles.

Functionalization of the Benzene (B151609) Ring: The bromine atom at the 8-position provides a handle for further modifications through cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This could be a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of the molecule.

Rational Design and Synthesis of Highly Potent and Selective Analogues

The principles of medicinal chemistry and rational drug design can be applied to systematically modify the structure of this compound to develop analogues with improved potency and selectivity towards specific biological targets.

Future efforts in this area should include:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of analogues will be crucial to elucidate the SAR. For example, studies on 2-aryl-4H-3,1-benzoxazin-4-ones have shown that the nature and position of substituents on the 2-phenyl ring significantly influence their cytotoxic activity. nih.gov Similar systematic studies on 8-bromo analogues are warranted.

Bioisosteric Replacements: Replacing certain functional groups with their bioisosteres can lead to improved pharmacological properties. For instance, the bromine atom could be replaced with other halogens or trifluoromethyl groups to modulate lipophilicity and electronic properties.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities.

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

To accelerate the discovery of novel bioactive derivatives, the integration of modern drug discovery technologies is essential.

Combinatorial Chemistry: The development of solid-phase or solution-phase combinatorial synthesis methodologies for 2-phenyl-4H-3,1-benzoxazin-4-one derivatives would enable the rapid generation of large and diverse chemical libraries. This approach would significantly expedite the exploration of the chemical space around this scaffold.

High-Throughput Screening (HTS): Screening these combinatorial libraries against a wide range of biological targets using HTS will be instrumental in identifying novel "hit" compounds. A notable success in this area was the identification of a 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-containing compound as a potent dual inhibitor of EGFR and HER2 kinases through a high-throughput computational screening of the ChemBridge library. nih.gov This demonstrates the power of HTS in uncovering the therapeutic potential of benzoxazinone derivatives.

Advanced Computational Approaches for Predictive Modeling and Drug Design

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict the properties of molecules and guide the design of new compounds with desired activities.

Future computational studies on this compound should focus on:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its analogues to the active site of various biological targets. rdd.edu.iqmdpi.comnih.govsamipubco.com Such studies can provide valuable insights for the rational design of more potent inhibitors. For example, molecular docking was used to predict the binding of a benzoxazinone derivative to EGFR and HER2 kinases, which was later confirmed by in vitro assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein, offering deeper insights into the binding mechanism and the stability of the complex. nih.gov

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for further development.

| Computational Method | Application | Example from Literature |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. rdd.edu.iq | Prediction of binding of a benzoxazinone derivative to EGFR and HER2 kinases. nih.gov |

| QSAR | Correlating chemical structure with biological activity to predict the potency of new analogues. | - |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic interactions and stability of ligand-protein complexes. | Used to study the stability of the benzoxazinone-EGFR/HER2 complex. nih.gov |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | - |

Exploration of New Therapeutic Applications and Biological Targets

The broad spectrum of biological activities reported for benzoxazinone derivatives suggests that this compound and its analogues may have therapeutic potential in various disease areas.

Future research should aim to uncover new therapeutic applications and identify novel biological targets:

Anticancer Therapy: The anticancer activity of 2-aryl-4H-3,1-benzoxazin-4-ones has been documented against several cancer cell lines. nih.govresearchgate.net The identification of a dual EGFR/HER2 inhibitor highlights the potential of this scaffold in targeting key signaling pathways in cancer. nih.gov Further screening against a broader panel of cancer cell lines and investigation of the underlying mechanisms of action are warranted.

Antiviral Agents: While the direct antiviral activity of this compound has not been extensively studied, related quinazolinones derived from 2-phenyl-1,3-benzoxazin-4-one have shown activity against HIV. This suggests that derivatives of the target compound could be explored as potential antiviral agents.

Enzyme Inhibition: Benzoxazinone derivatives have been reported to inhibit various enzymes, including elastase and cholesterol esterase. nih.govnih.govresearchgate.net Screening libraries of this compound analogues against a wide range of enzymes could lead to the discovery of novel and selective inhibitors for various therapeutic targets.

Neuroprotective Agents: Given the diverse biological activities of heterocyclic compounds, exploring the potential of this compound derivatives in the context of neurodegenerative diseases could be a fruitful area of research.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FT-IR | 1705 cm⁻¹ (C=O), 528 cm⁻¹ (C-Br) | |

| ¹H NMR (DMSO-d₆) | δ 7.39–8.11 (aromatic protons) |

Q. Table 2. Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Traditional | Pyridine, 0°C, 30 min | 70 | High purity |

| Mechanochemical | Ball milling, TCT/PPh₃, 30 min | 65 | Solvent-free, faster |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.